molecular formula C13H10N2O8 B14010122 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid CAS No. 18636-09-4

2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid

Cat. No.: B14010122
CAS No.: 18636-09-4
M. Wt: 322.23 g/mol
InChI Key: JXLWNXVXUSLZIW-UHFFFAOYSA-N
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Description

2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxo-isoindole moiety, and a pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The dioxo-isoindole moiety may interact with protein active sites, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the dioxo-isoindole moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

18636-09-4

Molecular Formula

C13H10N2O8

Molecular Weight

322.23 g/mol

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid

InChI

InChI=1S/C13H10N2O8/c16-10(17)4-3-9(13(20)21)14-11(18)7-2-1-6(15(22)23)5-8(7)12(14)19/h1-2,5,9H,3-4H2,(H,16,17)(H,20,21)

InChI Key

JXLWNXVXUSLZIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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